molecular formula C26H23N5O B11023553 3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B11023553
M. Wt: 421.5 g/mol
InChI Key: CGIDNYQJHKKOTC-UHFFFAOYSA-N
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Description

3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a complex organic compound that features both indole and triazole moieties. These structural motifs are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and triazole intermediates, followed by their coupling under specific conditions. For instance, the indole derivative can be synthesized via Fischer indole synthesis, while the triazole moiety can be prepared through cyclization reactions involving hydrazine derivatives and aldehydes .

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. The indole and triazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C26H23N5O

Molecular Weight

421.5 g/mol

IUPAC Name

3-(2-phenylindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C26H23N5O/c32-26(29-23-12-10-20(11-13-23)17-30-19-27-18-28-30)14-15-31-24-9-5-4-8-22(24)16-25(31)21-6-2-1-3-7-21/h1-13,16,18-19H,14-15,17H2,(H,29,32)

InChI Key

CGIDNYQJHKKOTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)NC4=CC=C(C=C4)CN5C=NC=N5

Origin of Product

United States

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